2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol
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Overview
Description
2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound belonging to the class of glycol ethers and alkylphenols. It is characterized by a long chain of ethoxy groups attached to a phenoxy group, which is further substituted with a 2,4,4-trimethylpentan-2-yl group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the ethoxylation of 4-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions. The process involves the sequential addition of ethylene oxide to the phenol, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors where ethylene oxide is added to 4-(2,4,4-trimethylpentan-2-yl)phenol in a controlled manner. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various ethoxylated derivatives, aldehydes, carboxylic acids, and simpler alcohols .
Scientific Research Applications
2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is utilized in several scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a solubilizing agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Used in the production of detergents, paints, and coatings due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. It interacts with molecular targets such as cell membranes and proteins, enhancing their solubility and stability .
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol Ethoxylate: Similar in structure but with a nonyl group instead of a 2,4,4-trimethylpentan-2-yl group.
Octylphenol Ethoxylate: Contains an octyl group instead of a 2,4,4-trimethylpentan-2-yl group.
Nonylphenol Ethoxylate: Another similar compound with a nonyl group.
Uniqueness
2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to the presence of the 2,4,4-trimethylpentan-2-yl group, which imparts distinct physicochemical properties such as higher hydrophobicity and stability compared to other ethoxylated phenols .
Properties
CAS No. |
59935-87-4 |
---|---|
Molecular Formula |
C32H58O10 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy](114C)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O10/c1-31(2,3)28-32(4,5)29-6-8-30(9-7-29)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33/h6-9,33H,10-28H2,1-5H3/i26+2 |
InChI Key |
VJYAJQFKKLYARJ-XTTHZMQRSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC[14CH2]OCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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